![molecular formula C9H8NO4- B1261211 4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate](/img/structure/B1261211.png)
4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate
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Overview
Description
4-(6-hydroxypyridin-3-yl)-4-oxobutyrate is a 4-oxo monocarboxylic acid anion that is the conjugate base of 4-(6-hydroxypyridin-3-yl)-4-oxobutyric acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a 4-(6-hydroxypyridin-3-yl)-4-oxobutyric acid.
Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Methodologies : Research shows that compounds related to 4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate can be synthesized using various methodologies. For instance, methyl 4,4-dimethoxy-3-oxobutyrate can condense with malonodinitrile to form derivatives (Victory, Sempere, Borrell, & Crespo, 1989). Furthermore, the synthesis of compounds like N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate demonstrates the structural diversity and complexity achievable with such compounds (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
Catalytic and Antiproliferative Properties
- Catalytic Applications : Certain derivatives, such as copper(ii) complexes with 2,2':6',2''-terpyridine and related compounds, have been studied for their catalytic properties, particularly in the oxidation of alkanes and alcohols (Choroba, Machura, Kula, Raposo, Fernandes, Kruszyński, Erfurt, Shul’pina, Kozlov, & Shul’pin, 2019).
- Antiproliferative Activity : Some this compound derivatives have demonstrated potential antiproliferative activity, indicating their possible use in medical applications, especially in cancer research (Matsumoto, Okamoto, Ashizawa, & Nishino, 2011).
Medicinal Chemistry and Molecular Interactions
- Biochemical Interactions : In-depth studies of biochemical interactions, such as the protonation sites and hydrogen bonding in mono-hydrobromide salts of related compounds, provide insights into the molecular behavior of this compound derivatives (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
- Chemical Synthesis and Properties : Studies on the synthesis of potential anticancer agents, such as Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines, that involve hydroxypyridine derivatives highlight the compound's relevance in developing novel therapeutics (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Application in Organic Synthesis
- Organocatalysis : The use of related compounds in organocatalytic reactions, such as the synthesis of beta-(hydroxyalkyl)-gamma-butyrolactones, underscores their utility in organic synthesis (Hajra & Giri, 2008).
- Synthesis of Dyes : Compounds like 4-(3-Cyanopyridin-2-ylthio)acetoacetates, which are related to this compound, have been used in the synthesis of novel bisheteroaryl bisazo dyes, indicating the potential for applications in material science and textile industry (Modi & Patel, 2013).
Enzymatic Reactions and Biological Activity
- Enzymatic Studies : Research into enzymes like NADP+ dependent 3-hydroxycarboxylate oxidoreductases, which interact with 3-oxobutyrate (a structurally related compound), provides insights into the biological activity and potential applications in biotechnology (Bayer, Günther, & Simon, 1994).
properties
Molecular Formula |
C9H8NO4- |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
4-oxo-4-(6-oxo-1H-pyridin-3-yl)butanoate |
InChI |
InChI=1S/C9H9NO4/c11-7(2-4-9(13)14)6-1-3-8(12)10-5-6/h1,3,5H,2,4H2,(H,10,12)(H,13,14)/p-1 |
InChI Key |
OMAJIMAYOJBLJF-UHFFFAOYSA-M |
SMILES |
C1=CC(=O)NC=C1C(=O)CCC(=O)[O-] |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)CCC(=O)[O-] |
synonyms |
6-hydroxy-3-succinoyl-pyridine 6-hydroxy-3-succinoylpyridine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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